

Technical Guide: 1-Bromo-3-chloro-5-nitrobenzene (CAS: 219817-43-3)

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Compound of Interest

Compound Name: **1-Bromo-3-chloro-5-nitrobenzene**

Cat. No.: **B1289393**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **1-Bromo-3-chloro-5-nitrobenzene**, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and essential safety information. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Compound Identification and Properties

1-Bromo-3-chloro-5-nitrobenzene is a substituted aromatic compound with the chemical formula $C_6H_3BrClNO_2$.^{[1][2][3]} It is commonly used as an intermediate in organic synthesis.^{[1][4]}

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-bromo-3-chloro-5-nitrobenzene[5]
CAS Number	219817-43-3[1][2][5]
Molecular Formula	C ₆ H ₃ BrClNO ₂ [1][2][3]
Molecular Weight	236.45 g/mol [1][2]
InChI	InChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H[5]
InChIKey	CVXDZAQINLBEIC-UHFFFAOYSA-N[5]
SMILES	C1=C(C=C(C=C1Br)--INVALID-LINK--[O-])

Table 2: Physical and Chemical Properties

Property	Value
Physical Form	White to yellow to brown solid.[5]
Melting Point	81.2 °C[2][4]
Boiling Point (Predicted)	268.8 ± 20.0 °C[2][4]
Density (Predicted)	1.827 ± 0.06 g/cm ³ [4]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and dimethylformamide.[1]
Storage Temperature	Room Temperature, sealed in a dry environment.[1][5]

Synthesis of 1-Bromo-3-chloro-5-nitrobenzene

The synthesis of **1-Bromo-3-chloro-5-nitrobenzene** is typically achieved through the electrophilic nitration of 3-bromo-5-chlorobenzene.[1] The following is a detailed experimental protocol based on established methods for the nitration of halogenated benzenes.

Experimental Protocol: Nitration of 3-Bromo-5-chlorobenzene

Materials and Reagents:

- 3-Bromo-5-chlorobenzene
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Dichloromethane (CH_2Cl_2)
- Crushed Ice
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Hexane
- Ethyl Acetate

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Thermometer
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel

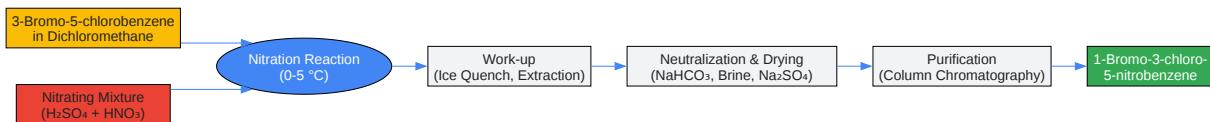
- Rotary evaporator
- Apparatus for column chromatography

Procedure:

- Preparation of the Nitrating Mixture: In a separate flask, slowly add 15 mL of concentrated sulfuric acid to an ice-water bath. Once cooled to 0-5 °C, add 15 mL of concentrated nitric acid dropwise with continuous stirring. Ensure the temperature of the mixture does not exceed 10 °C.
- Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 10.0 g of 3-Bromo-5-chlorobenzene in 20 mL of dichloromethane. Cool the solution to 0-5 °C using an ice-water bath.
- Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-Bromo-5-chlorobenzene through the dropping funnel over 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system.
- Work-up:
 - Carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice with vigorous stirring.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer twice with 30 mL portions of dichloromethane.
 - Combine all organic layers.
- Neutralization and Drying:
 - Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
 - The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **1-Bromo-3-chloro-5-nitrobenzene** as a solid.

Synthesis Workflow Diagram



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Caption: Synthesis of **1-Bromo-3-chloro-5-nitrobenzene**.

Safety and Handling

1-Bromo-3-chloro-5-nitrobenzene is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard and Precautionary Statements

Category	Statements
Hazard Statements	H302: Harmful if swallowed. [5] H312: Harmful in contact with skin. [5] H315: Causes skin irritation. [5] H319: Causes serious eye irritation. [5] H332: Harmful if inhaled. [5] H335: May cause respiratory irritation. [5]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [5] P280: Wear protective gloves/protective clothing/eye protection/face protection. [5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]

Personal Protective Equipment (PPE):

- Wear laboratory clothing, chemical-resistant gloves, and safety goggles.
- Use only in a chemical fume hood.

First Aid Measures:

- If swallowed: Wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention.
- In case of skin contact: Immediately wash with soap and water and remove contaminated clothing. If irritation persists, seek medical attention.
- In case of eye contact: Rinse with copious amounts of water for at least 15 minutes and seek medical attention.
- If inhaled: Remove to fresh air. If symptoms persist, seek medical attention.

Fire-fighting Measures:

- Suitable extinguishing media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.
- Hazardous combustion products: Carbon monoxide, nitrogen oxides, hydrogen chloride, hydrogen bromide.

Applications and Further Research

1-Bromo-3-chloro-5-nitrobenzene serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.^[1] The presence of three distinct functional groups (bromo, chloro, and nitro) on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile building block in organic synthesis. Further research into the reactivity of this compound could lead to the discovery of novel synthetic routes to valuable target molecules.

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